3,5-Dinitro-p-cresol
Overview
Description
3,5-Dinitro-p-cresol: is an organic compound with the structural formula C₇H₆N₂O₅ . It is a yellow solid that is only slightly soluble in water. This compound is known for its high toxicity and was previously used as a herbicide and insecticide . It is also referred to as 3,5-Dinitro-ortho-cresol or 2-Methyl-3,5-dinitrophenol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dinitro-p-cresol is typically synthesized through the nitration of p-cresol . The process involves the following steps:
Sulfonation of p-cresol:
p-Cresol is treated with sulfuric acid to form a sulfonate intermediate.Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process. The use of continuous flow reactors and advanced monitoring systems helps in maintaining the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitro-p-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Amino derivatives such as 3,5-diamino-p-cresol.
Substitution: Various substituted nitro compounds depending on the reagent used.
Scientific Research Applications
Chemistry: 3,5-Dinitro-p-cresol is used as a reagent in organic synthesis and analytical chemistry. It serves as a precursor for the synthesis of other complex organic molecules .
Biology and Medicine: In biological research, it is used to study the effects of nitroaromatic compounds on cellular processes. Its high toxicity makes it a useful tool for investigating cellular responses to toxic stress .
Industry: Historically, this compound was used as a herbicide and insecticide. due to its high toxicity, its use in agriculture has been largely discontinued .
Mechanism of Action
3,5-Dinitro-p-cresol acts as an uncoupler of oxidative phosphorylation . It interferes with the production of adenosine triphosphate (ATP) by disrupting the proton gradient across the mitochondrial membrane. This leads to a decrease in ATP production and an increase in heat generation . The compound’s high toxicity is attributed to its ability to disrupt cellular energy metabolism .
Comparison with Similar Compounds
2,4-Dinitrophenol: Another nitroaromatic compound with similar uncoupling properties.
4,6-Dinitro-o-cresol: Similar in structure but with different substitution patterns on the aromatic ring.
Dinoseb: A related compound used as a herbicide.
Uniqueness: 3,5-Dinitro-p-cresol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its high toxicity and effectiveness as an uncoupler make it distinct from other similar compounds .
Properties
IUPAC Name |
4-methyl-3,5-dinitrophenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-4-6(8(11)12)2-5(10)3-7(4)9(13)14/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAMNOAYOHLVPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10213922 | |
Record name | p-Cresol, 3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63989-82-2 | |
Record name | 4-Methyl-3,5-dinitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63989-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Cresol, 3,5-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063989822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Cresol, 3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dinitro-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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